Daprodustat (GSK1278863) (GSK1278863) is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [, , , , , ] It is classified as a small molecule inhibitor. [, , , , , ] In scientific research, Daprodustat (GSK1278863) serves as a valuable tool for investigating the HIF pathway and its downstream effects.
Daprodustat (GSK1278863) inhibits HIF-PH enzymes, which are responsible for the degradation of hypoxia-inducible factors (HIFs). [, , , , , ] By inhibiting HIF-PH, Daprodustat (GSK1278863) stabilizes HIF proteins, allowing them to activate the transcription of genes involved in erythropoiesis (red blood cell production) and iron metabolism. [, , , , , ]
Investigating Erythropoiesis: Daprodustat (GSK1278863) is used to study the regulation of erythropoiesis under both normoxic and hypoxic conditions. [, , , , , ] Its ability to induce erythropoietin production makes it a useful tool for studying red blood cell development and maturation. [, , , , , ]
Modeling Hypoxia: Daprodustat (GSK1278863) can be used to create a hypoxic environment in vitro and in vivo, facilitating research on cellular and organismal responses to low oxygen levels. [, , , , , ]
Studying Iron Metabolism: Daprodustat (GSK1278863)'s influence on iron metabolism through HIF activation makes it a valuable tool for investigating iron absorption, transport, and utilization within the body. [, , , , , ]
Cardiovascular Research: The role of HIF in cardiovascular physiology and disease makes Daprodustat (GSK1278863) a potentially useful tool for exploring new therapeutic targets and strategies for cardiovascular conditions. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: